Liensinine diperchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

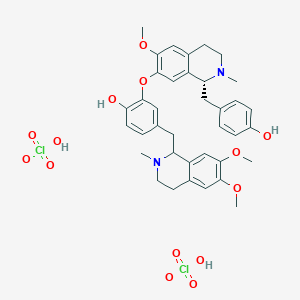

Liensinine diperchlorate is an isoquinoline alkaloid extracted from the embryonic seeds of the sacred lotus (Nelumbo nucifera Gaertn). This compound is known for its diverse biological activities, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation properties . It is also recognized for its ability to inhibit late-stage autophagy by blocking autophagosome-lysosome fusion .

Méthodes De Préparation

Liensinine diperchlorate is primarily extracted from the seed embryo of Nelumbo nucifera Gaertn. The extraction process involves isolating the alkaloid from the plant material, followed by purification steps to obtain the compound in its pure form . Industrial production methods typically involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research and therapeutic applications .

Analyse Des Réactions Chimiques

Liensinine diperchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoquinoline structure of the compound .

Applications De Recherche Scientifique

Liensinine diperchlorate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of autophagy and mitophagy inhibition . In biology, it is used to investigate its effects on cell proliferation, migration, and apoptosis . In medicine, this compound has shown potential as a therapeutic agent for conditions such as cancer, hypertension, and pulmonary fibrosis . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .

Mécanisme D'action

The mechanism of action of liensinine diperchlorate involves the inhibition of late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes . This inhibition leads to the accumulation of autophagosomes and the disruption of cellular homeostasis. The compound also affects various signaling pathways, including the p38 MAPK pathway and the JNK signaling pathway, which are involved in cell proliferation, migration, and apoptosis .

Comparaison Avec Des Composés Similaires

Liensinine diperchlorate is similar to other isoquinoline alkaloids, such as liensinine and artemisitene. it is unique in its ability to inhibit late-stage autophagy and mitophagy . Other similar compounds include liensinine perchlorate and artemisitene, which also exhibit anti-cancer activities and are used in combination with this compound for synergistic effects .

Propriétés

Formule moléculaire |

C37H44Cl2N2O14 |

|---|---|

Poids moléculaire |

811.7 g/mol |

Nom IUPAC |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

InChI |

InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31?;;/m1../s1 |

Clé InChI |

BGUPXKYVHOSZPY-JEAINSHJSA-N |

SMILES isomérique |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

SMILES canonique |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)

![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)

![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)

![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)

![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)